molecular formula C15H17N3O B12520651 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide CAS No. 745770-80-3

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide

Cat. No.: B12520651
CAS No.: 745770-80-3
M. Wt: 255.31 g/mol
InChI Key: UOOTTYGTUGJABE-UHFFFAOYSA-N
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Description

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-pyridinecarboxylic acid and 4-aminobenzamide.

    Amidation Reaction: The carboxylic acid group of 4-pyridinecarboxylic acid is activated using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and reacted with 4-aminobenzamide to form the amide bond.

    Reductive Amination: The resulting intermediate is then subjected to reductive amination using a suitable reducing agent like sodium cyanoborohydride to introduce the 2-amino-2-propanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide would depend on its specific biological target. Generally, compounds in this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Amino-2-propanyl)benzamide: Lacks the pyridine ring, which may affect its biological activity.

    N-(4-pyridinyl)benzamide: Lacks the 2-amino-2-propanyl group, which may influence its solubility and reactivity.

Uniqueness

4-(2-Amino-2-propanyl)-N-(4-pyridinyl)benzamide is unique due to the presence of both the 2-amino-2-propanyl group and the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

745770-80-3

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

4-(2-aminopropan-2-yl)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C15H17N3O/c1-15(2,16)12-5-3-11(4-6-12)14(19)18-13-7-9-17-10-8-13/h3-10H,16H2,1-2H3,(H,17,18,19)

InChI Key

UOOTTYGTUGJABE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)N

Origin of Product

United States

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